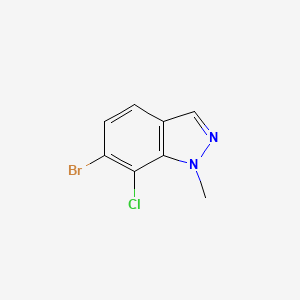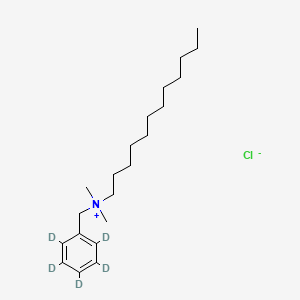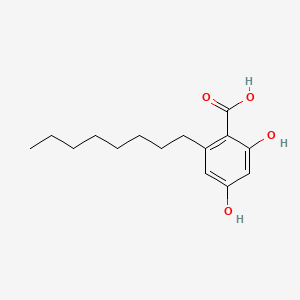
2,4-Dihydroxy-6-octylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-6-octylbenzoic Acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and an octyl group at the 6 position. This compound is often used as a building block and a useful synthesis intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-6-octylbenzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation using carbon dioxide under supercritical conditions . The reaction typically takes place in a high-pressure kettle, and the resulting product is purified by filtration and acidification .
Industrial Production Methods
Industrial production of this compound often employs the Kolbe-Schmitt reaction, where resorcinol is reacted with alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere . This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxy-6-octylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-6-octylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-6-octylbenzoic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as p-hydroxybenzoate hydroxylase, which plays a role in microbial metabolism . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dihydroxy-6-methylbenzoic Acid: Contains a shorter alkyl chain, which may influence its solubility and reactivity.
Uniqueness
2,4-Dihydroxy-6-octylbenzoic Acid is unique due to its long octyl chain, which enhances its hydrophobicity and allows it to interact more effectively with lipid membranes and hydrophobic protein pockets. This property makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
Eigenschaften
Molekularformel |
C15H22O4 |
|---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2,4-dihydroxy-6-octylbenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19/h9-10,16-17H,2-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
YLBZLJOTMQEWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


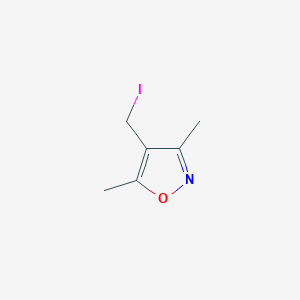
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
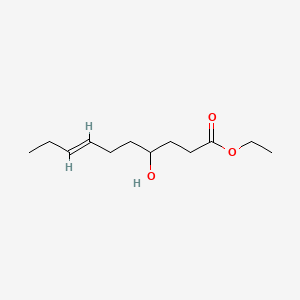
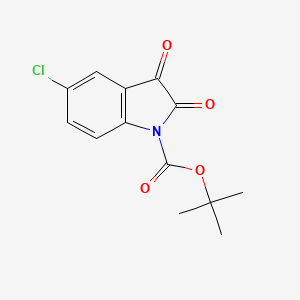
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
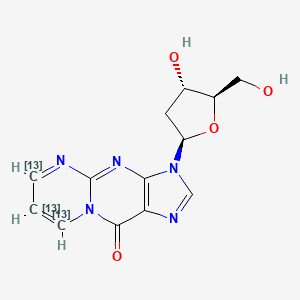
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
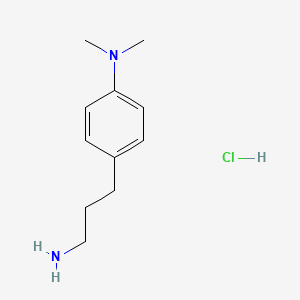
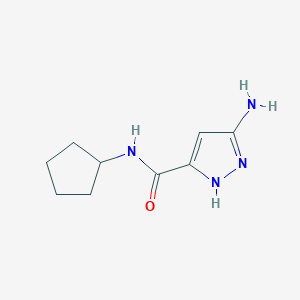
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
